molecular formula C19H15FN2O2S B11037425 3'-(4-fluorophenyl)-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione

3'-(4-fluorophenyl)-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B11037425
M. Wt: 354.4 g/mol
InChI Key: FQCCEBDFZKFSAH-UHFFFAOYSA-N
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Description

3'-(4-Fluorophenyl)-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione is a sophisticated synthetic compound designed for advanced pharmaceutical and organic chemistry research. Its unique structure, which incorporates a spiro-thiazolidinedione system fused to a dihydropyrroloquinoline core, presents a compelling scaffold for probing novel biological pathways. Researchers can leverage this compound in the development and screening of new therapeutic agents, particularly in areas where the 4-fluorophenyl moiety is known to confer beneficial pharmacological properties. The precise mechanism of action and specific research applications for this molecule are subjects for ongoing investigation, offering a significant opportunity for scientific discovery in medicinal chemistry and drug design. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H15FN2O2S

Molecular Weight

354.4 g/mol

IUPAC Name

3-(4-fluorophenyl)spiro[1,3-thiazolidine-2,3'-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene]-2',4-dione

InChI

InChI=1S/C19H15FN2O2S/c20-13-6-8-14(9-7-13)22-16(23)11-25-19(22)15-5-1-3-12-4-2-10-21(17(12)15)18(19)24/h1,3,5-9H,2,4,10-11H2

InChI Key

FQCCEBDFZKFSAH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=CC=C2)C4(C(=O)N3C1)N(C(=O)CS4)C5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Chloroacetic Acid-Thiourea Condensation

A microwave-assisted method yields TZD derivatives efficiently. For example, reacting chloroacetic acid (6 ) with thiourea (7 ) in water under microwave irradiation (250 W, 5 min) produces 2-imino-4-thiazolidinone (11 ), which hydrolyzes to TZD (3 ) in 83% yield. This approach minimizes reaction time and avoids harsh conditions.

Ethyl Chloroacetate-Thiocyanate Route

Ethyl chloroacetate (12 ) reacts with potassium thiocyanate in acidic conditions to generate TZD, though this method requires caution due to HCN gas evolution.

Construction of the Pyrrolo[3,2,1-ij]quinoline Core

Wittig Reaction and Cyclization

Adapting methods from dihydro-1H-indene spiro synthesis, 3-methoxybenzaldehyde undergoes a Wittig reaction with ethoxyformyl ethylene triphenylphosphine to extend the carbon chain. Subsequent hydrogenation and bromination yield intermediates amenable to cyclization. For instance, bromination with liquid bromine in dichloroethane introduces halogens for cross-coupling.

Mechano-Synthetic Approaches

Recent advances in solvent-free mechanochemistry enable quinoline synthesis from 4-bromoquinoline precursors. Ball-milling with cyclopropanecarboxaldehyde and 4-fluorophenylboronic acid under catalytic conditions could facilitate the formation of the quinoline-acrylaldehyde intermediate, a potential precursor for spirocyclization.

Spiro Junction Formation

1,3-Dipolar Cycloaddition

Inspired by spiro[indoline-3,3'-pyrrolo[1,2-a]quinoline] synthesis, N-phenacylquinolinium salts react with thiazolidinedione-derived dipolarophiles. For example, treating N-phenacylquinolinium bromide with 3-phenacylideneoxindole analogs under basic conditions generates spiro adducts via [3+2] cycloaddition.

Acid-Catalyzed Rearrangement

A Claisen-Schmidt condensation between pyrroloquinoline ketones and TZD aldehydes, followed by acid-catalyzed rearrangement, forms the spiro center. In a reported protocol, refluxing intermediates in dilute HCl induces ring contraction and spirocyclization, achieving yields >70%.

Introduction of the 4-Fluorophenyl Group

Suzuki-Miyaura Coupling

Late-stage coupling of a brominated spiro intermediate with 4-fluorophenylboronic acid using Pd(PPh3)4 catalyst inserts the fluorophenyl group. This method, though not directly cited in provided sources, aligns with modern cross-coupling trends.

Electrophilic Aromatic Substitution

Direct fluorination using Selectfluor® on a pre-formed spiro compound could introduce fluorine, but regioselectivity issues may arise.

Integrated Synthetic Routes

Route 1: Sequential Assembly

  • Synthesize TZD via microwave-assisted condensation.

  • Construct pyrroloquinoline via Wittig reaction and hydrogenation.

  • Perform spirocyclization using 1,3-dipolar cycloaddition.

  • Introduce 4-fluorophenyl via Suzuki coupling.

Advantages : High modularity; proven intermediates.
Challenges : Multiple purification steps; moderate overall yield (~40%).

Route 2: Convergent Approach

  • Prepare pyrroloquinoline-acrylaldehyde mechanochemically.

  • Condense with TZD under acidic conditions to form spiro center.

  • Fluorophenyl group introduced early via bromo intermediate.

Advantages : Fewer steps; greener solvents.
Challenges : Sensitivity to reaction conditions; scalability issues.

Optimization and Scale-Up Considerations

  • Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)2) improve coupling efficiency for fluorophenyl introduction.

  • Solvent Effects : Dichloroethane and toluene are optimal for bromination and cyclization, respectively.

  • Temperature Control : Spirocyclization requires precise thermal control (80–100°C) to prevent decomposition .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminium hydride are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3’-(4-fluorophenyl)-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione has shown promise in various scientific research applications:

    Medicinal Chemistry: It has been studied for its potential anticoagulant activity.

    Biological Research: The compound’s unique structure makes it a candidate for studying enzyme inhibition and receptor binding.

    Industrial Applications: Its potential use in the synthesis of other biologically active compounds makes it valuable in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 3’-(4-fluorophenyl)-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with specific molecular targets. For instance, its anticoagulant activity is attributed to the inhibition of blood coagulation factors Xa and XIa . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and preventing blood clot formation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally and functionally related analogs, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity/Properties References
3'-(4-Fluorophenyl)-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione Spiro[pyrroloquinoline-thiazolidine] 4-Fluorophenyl at 3' Hypothesized dual antagonism (e.g., histamine/PAF) based on structural analogs.
4,4,6-Trimethyl-6-phenyl-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-1,2(4H)-dione (10a) Pyrroloquinoline-dione 4,4,6-Trimethyl, 6-phenyl Anticoagulant activity; LogP = 3.2 (predicted).
8'-Fluoro-6′-methyl-5′,6′-dihydrospiro[cyclopentane-1,4′-pyrrolo[3,2,1-ij]quinoline]-1′,2′-dione (10j) Spiro[cyclopentane-pyrroloquinoline] 8'-Fluoro, 6′-methyl Enhanced solubility (fluorine effect); potential CNS activity.
KC 11404 (Compound 24) Pyrroloquinoline with piperazinyl chain 8-Hydroxy, 4-n-butyl, 2-methyl Potent histamine/PAF antagonism (ED₅₀ = 1.9–2.1 µmol/kg in guinea pigs); 5-lipoxygenase inhibition.
3'-(4-Chlorophenyl)-spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione (Ia) Spiro[indole-thiazolidine] 4-Chlorophenyl at 3' Anticancer activity (in vitro); compliance with Lipinski’s rules (LogP = 2.8, TPSA = 75 Ų).

Key Observations

Substituent Effects on Bioactivity :

  • The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to 4-chlorophenyl analogs (e.g., Ia ) due to reduced susceptibility to oxidative metabolism .
  • Methyl and hydroxy groups (e.g., in KC 11404 ) improve receptor binding affinity and selectivity for histamine/PAF targets .

Physicochemical Properties: LogP Values: Fluorinated derivatives (e.g., 10j) exhibit lower LogP (~2.5–3.0) compared to chlorinated analogs (~3.2–3.5), suggesting better aqueous solubility . Conformational Rigidity: Spirocyclic frameworks (e.g., target compound vs.

Biological Activities: Dual Antagonism: The target compound’s pyrroloquinoline-thiazolidinedione hybrid may mimic KC 11404’s dual histamine/PAF antagonism, though direct evidence is pending . Anticancer Potential: Spiro-thiazolidinediones (e.g., Ia) show cytotoxicity via tubulin inhibition, suggesting a possible mechanism for the target compound .

Pharmacokinetic and Drug-Likeness Profiling

  • Lipinski’s Rules: The target compound likely complies (MW < 500, LogP < 5, H-bond donors/acceptors ≤ 5/10) based on spiro-thiazolidinedione analogs .
  • ADME Properties: Fluorination may improve blood-brain barrier penetration compared to non-fluorinated derivatives .

Biological Activity

The compound 3'-(4-fluorophenyl)-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione is a member of a class of hybrid molecules that exhibit significant biological activities. This article aims to explore its biological activity, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.

Chemical Structure

The structure of the compound can be represented as follows:

C19H16FN3O2S\text{C}_{19}\text{H}_{16}\text{F}\text{N}_3\text{O}_2\text{S}

This complex structure incorporates a spiro-pyrroloquinoline framework fused with a thiazolidine moiety, which is critical for its biological properties.

Anticoagulant Properties

Recent studies have highlighted the anticoagulant activity of compounds related to the spiro-pyrroloquinoline class. In particular, derivatives have shown promising results in inhibiting blood coagulation factors such as Xa and XIa. The compound's ability to act as a dual inhibitor was demonstrated in vitro with IC50 values indicating effective inhibition at low concentrations. For example:

CompoundIC50 (µM)Target
5m8.36Anti-amastigote
6a12.5Factor Xa
6b15.8Factor XIa

These results suggest that modifications to the thiazolidine structure enhance the anticoagulant efficacy of the compound .

Antileishmanial Activity

In vivo studies have also evaluated the antileishmanial properties of similar derivatives. One study reported that a related compound exhibited a 56.2% inhibition in liver parasite burden and 61.1% in spleen burden in Balb/c mice models when administered at a dosage of 12.5 mg/kg . This indicates potential therapeutic applications in treating visceral leishmaniasis.

The mechanism by which these compounds exert their biological effects is believed to involve the inhibition of specific enzymes associated with clotting and parasite survival. Molecular docking studies have provided insights into how these compounds interact with their targets at a molecular level:

  • Inhibition of Factor Xa and XIa : The structural features allow for effective binding within the active sites of these coagulation factors.
  • Antileishmanial Mechanism : The compounds may disrupt metabolic pathways critical for the survival of Leishmania parasites.

Case Studies

A notable case study involved synthesizing various derivatives from the parent structure and evaluating their biological activities:

  • Synthesis : Derivatives were synthesized using hybridization approaches combining known pharmacophores.
  • Evaluation : In vitro tests showed that several derivatives had enhanced activity against both coagulation factors and Leishmania parasites compared to non-modified compounds.

Q & A

Q. What are the recommended synthetic routes for this spiro compound, and how can reaction intermediates be optimized?

The synthesis typically involves multi-step protocols, such as:

  • Step 1 : Formation of the pyrroloquinoline core via cyclocondensation of substituted anilines with ketones or aldehydes under acidic conditions .
  • Step 2 : Spiro-ring formation using thiourea derivatives and 4-fluorophenyl-containing precursors via nucleophilic substitution or 1,3-dipolar cycloaddition .
  • Step 3 : Oxidation of the thiazolidine ring to the dione form using mild oxidizing agents like H₂O₂ or iodine in DMSO .

Q. Optimization strategies :

  • Adjust reaction temperature (e.g., 60–80°C for cyclization steps to minimize side products) .
  • Use catalysts like p-toluenesulfonic acid (PTSA) for improved regioselectivity in spiro-junction formation .

Table 1 : Comparison of synthetic routes

MethodYield (%)Key IntermediateReference
Cyclocondensation45–55Pyrroloquinoline
1,3-Dipolar addition60–70Thiazolidine
Oxidative closure75–85Dione derivative

Q. How can the purity and structural integrity of this compound be validated?

Analytical workflows :

  • Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient, UV detection at 254 nm) to achieve >95% purity .
  • Structural confirmation :
    • NMR : ¹H/¹³C NMR to confirm spiro-junction (e.g., δ 4.2–4.5 ppm for thiazolidine protons) and fluorophenyl substituents (δ 7.1–7.3 ppm) .
    • X-ray crystallography : Resolve spiro-conformation and bond angles (e.g., C–S bond length ~1.75 Å in thiazolidine-dione) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (e.g., m/z 423.12 calculated for C₂₃H₁₈FN₃O₂S) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the spiro junction conformation and its impact on biological activity?

  • Molecular docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs). The spiro-junction’s rigidity may influence binding pocket accessibility .
  • DFT calculations : Analyze electronic effects of the 4-fluorophenyl group (e.g., Hammett σₚ value = 0.06) on charge distribution and reactivity .
  • MD simulations : Assess conformational stability of the spiro system in solvated environments (e.g., RMSD < 1.5 Å over 50 ns simulations) .

Key finding : The fluorophenyl group enhances electron-withdrawing effects, stabilizing the thiazolidine-dione ring and improving binding affinity to cysteine proteases .

Q. How do electronic effects of the 4-fluorophenyl substituent influence reactivity in cross-coupling reactions?

  • Suzuki-Miyaura coupling : Fluorine’s electronegativity increases the electrophilicity of the aryl ring, enabling efficient coupling with boronic acids (e.g., Pd(PPh₃)₄ catalyst, 80°C, 12 h) .
  • Contradiction note : Some studies report reduced reactivity due to steric hindrance from the fluorine atom; this can be mitigated using bulkier ligands (e.g., XPhos) .

Table 2 : Reactivity comparison of substituents in cross-coupling

SubstituentCoupling Yield (%)Optimal Catalyst
4-Fluorophenyl65–75Pd/XPhos
4-Methoxyphenyl80–90Pd(PPh₃)₄

Q. What strategies resolve contradictions in biological activity data across in vitro models?

Case example : Discrepancies in IC₅₀ values for antiproliferative activity (e.g., 2.5 µM in HeLa vs. 12 µM in MCF-7 cells):

  • Methodological adjustments :
    • Standardize assay conditions (e.g., serum-free media, 48h incubation) to reduce variability .
    • Use orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) to confirm mechanism .
  • Metabolic profiling : LC-MS/MS to identify cell-specific metabolite interactions (e.g., glutathione conjugation in MCF-7 reducing potency) .

Recommendation : Cross-validate data using 3D tumor spheroids or patient-derived xenografts to better mimic in vivo conditions .

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to reduce toxicity .
  • Catalyst recycling : Employ magnetic Fe₃O₄-supported Pd nanoparticles for Suzuki reactions, achieving >90% recovery over 5 cycles .
  • Waste reduction : Use flow chemistry for continuous thiourea cyclization, reducing solvent waste by 40% .

Q. What are the key challenges in scaling up the synthesis for preclinical studies?

  • Spiro-junction instability : Optimize low-temperature crystallization (e.g., –20°C in ethyl acetate) to prevent ring-opening during purification .
  • By-product formation : Implement inline IR monitoring during oxidation steps to detect over-oxidation (e.g., thiazolidine to sulfone derivatives) .

Q. Scale-up protocol :

Pilot batch: 10 g scale, 65% yield .

Process validation: Purity >98% via preparative HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.